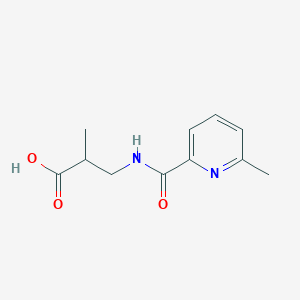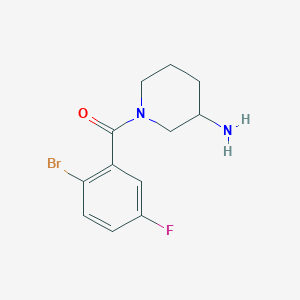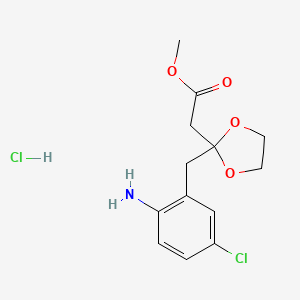
4-(2-Hydroxy-3-((2-hydroxyethyl)(methyl)amino)propoxy)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Hydroxy-3-((2-hydroxyethyl)(methyl)amino)propoxy)benzonitrile is an organic compound with the molecular formula C13H18N2O3. This compound is known for its unique structure, which includes a benzonitrile group and a hydroxyethylamino group. It is often used in various scientific research applications due to its interesting chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxy-3-((2-hydroxyethyl)(methyl)amino)propoxy)benzonitrile typically involves multiple steps. One common method includes the reaction of 4-hydroxybenzonitrile with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with 2-hydroxyethylamine and methylamine under controlled conditions to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and specific reaction temperatures and pressures are crucial in the industrial synthesis process.
化学反应分析
Types of Reactions
4-(2-Hydroxy-3-((2-hydroxyethyl)(methyl)amino)propoxy)benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzonitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines and alcohols.
科学研究应用
4-(2-Hydroxy-3-((2-hydroxyethyl)(methyl)amino)propoxy)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in chromatography techniques.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
作用机制
The mechanism of action of 4-(2-Hydroxy-3-((2-hydroxyethyl)(methyl)amino)propoxy)benzonitrile involves its interaction with specific molecular targets. It is known to interact with beta-adrenergic receptors, leading to various physiological effects. The compound’s structure allows it to bind to these receptors and modulate their activity, which can result in changes in cellular signaling pathways .
相似化合物的比较
Similar Compounds
4-(2-Hydroxy-3-isopropylaminopropoxy)phenylacetic acid: This compound is structurally similar and is used as a metabolite of selective beta-1 blocker drugs.
4-(2-Hydroxy-3-((2-hydroxyethyl)(methyl)amino)propoxy)phenylacetic acid: Another similar compound with comparable chemical properties.
Uniqueness
4-(2-Hydroxy-3-((2-hydroxyethyl)(methyl)amino)propoxy)benzonitrile is unique due to its specific structure, which allows it to interact with beta-adrenergic receptors effectively. This makes it a valuable compound in both research and industrial applications.
属性
分子式 |
C13H18N2O3 |
|---|---|
分子量 |
250.29 g/mol |
IUPAC 名称 |
4-[2-hydroxy-3-[2-hydroxyethyl(methyl)amino]propoxy]benzonitrile |
InChI |
InChI=1S/C13H18N2O3/c1-15(6-7-16)9-12(17)10-18-13-4-2-11(8-14)3-5-13/h2-5,12,16-17H,6-7,9-10H2,1H3 |
InChI 键 |
XCWLHXRTSNSKPG-UHFFFAOYSA-N |
规范 SMILES |
CN(CCO)CC(COC1=CC=C(C=C1)C#N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(2'-(Diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)propanenitrile](/img/structure/B14913841.png)






![3,5-Diiodo-4-[(3-nitrobenzyl)oxy]benzaldehyde](/img/structure/B14913881.png)

![3-{[2-(3-bromophenoxy)ethyl]sulfanyl}-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B14913893.png)
![n-((2-Methylthiazol-4-yl)methyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14913900.png)

![(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylate](/img/structure/B14913905.png)

